

Unveiling the Solid-State Architecture of 4'-Nitrochalcone: A Crystallographic Comparison

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Compound of Interest

Compound Name: *(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one*

CAS No.: 1152-48-3

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A Technical Guide for Researchers in Medicinal Chemistry and Materials Science

In the landscape of synthetic and natural products, chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold, foundational to a diverse array of bioactive molecules and functional organic materials. Their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, are intimately linked to their three-dimensional structure. The introduction of specific substituents, such as a nitro group, can significantly modulate these properties. A comprehensive understanding of the solid-state conformation and intermolecular interactions of substituted chalcones is therefore paramount for rational drug design and the development of novel materials.

This guide provides an in-depth analysis of the X-ray crystal structure of 4'-nitrochalcone, presenting a detailed experimental workflow for its characterization and a comparative analysis with other nitro-substituted chalcone derivatives. By examining the subtle interplay of molecular geometry and crystal packing, we aim to provide researchers with a deeper understanding of the structure-property relationships within this important class of compounds.

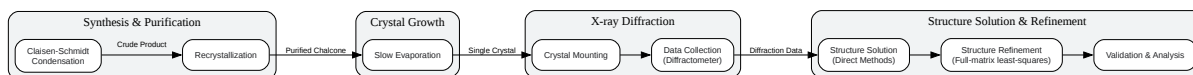
The Crystal Structure of 4'-Nitrochalcone: A Case Study

The definitive solid-state structure of 4'-nitrochalcone, systematically named (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, was elucidated by single-crystal X-ray diffraction. The compound was synthesized via the Claisen-Schmidt condensation of 4-nitroacetophenone and benzaldehyde.

Experimental Protocol: From Synthesis to Structure Solution

The experimental workflow for determining the crystal structure of 4'-nitrochalcone is a multi-step process that demands precision and adherence to established crystallographic standards.

Diagram of the Experimental Workflow for Crystal Structure Determination



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Caption: A streamlined workflow for determining the crystal structure of a synthesized chalcone.

Step 1: Synthesis and Purification. 4'-nitrochalcone is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between 4-nitroacetophenone and benzaldehyde[1]. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to obtain high-purity crystals suitable for single-crystal growth[2].

Step 2: Single Crystal Growth. High-quality single crystals are paramount for accurate X-ray diffraction analysis. For many chalcone derivatives, slow evaporation of a saturated solution at room temperature is an effective method for obtaining single crystals of suitable size and quality[3].

Step 3: X-ray Data Collection. A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (e.g., 93 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination[4]. The diffractometer uses a monochromatic X-ray source (e.g., Mo K α radiation) and rotates the crystal while collecting the diffraction pattern on a detector[4][5].

Step 4: Structure Solution and Refinement. The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is often solved using direct methods, which are computational algorithms that phase the diffraction data. The resulting structural model is then refined using a full-matrix least-squares method against the experimental data to optimize the atomic positions, and thermal parameters[4].

Crystallographic Data for 4'-Nitrochalcone

The single-crystal X-ray diffraction analysis of 4'-nitrochalcone revealed the following key crystallographic parameters:

Parameter	4'-Nitrochalcone [(E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one]
Chemical Formula	C ₁₅ H ₁₁ NO ₃ [5]
Formula Weight	253.25[5]
Crystal System	Monoclinic[4][5]
Space Group	P2/c[5]
a (Å)	6.2139 (10)[4][5]
b (Å)	13.159 (2)[4][5]
c (Å)	14.450 (3)[4][5]
β (°)	92.106 (3)[4][5]
Volume (Å ³)	1180.8 (3)[4][5]
Z	4[4][5]
Temperature (K)	93[4]
Radiation	Mo Kα (λ = 0.71073 Å)[5]
R-factor	0.037[4]

A Comparative Analysis of Nitrochalcone Crystal Structures

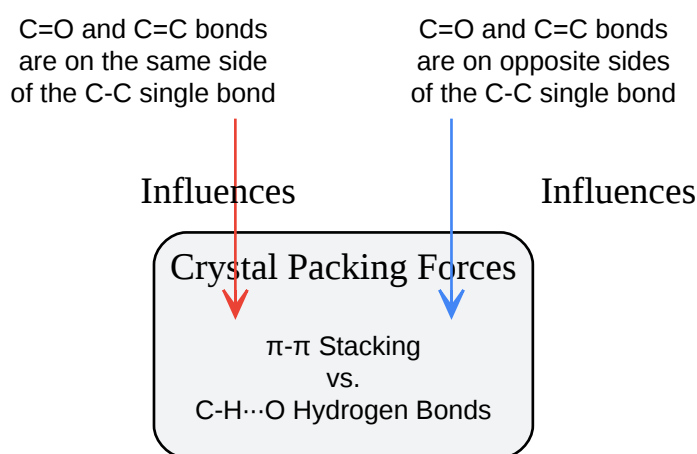
The position of the nitro group on the chalcone scaffold significantly influences the crystal packing and, consequently, the macroscopic properties of the material. A comparison of the crystallographic data of 4'-nitrochalcone with other nitro-substituted derivatives highlights these structural nuances.

Compound	Space Group	Crystal System	Key Structural Features
4'-Nitrochalcone	P2/c[5]	Monoclinic	The two benzene rings have a dihedral angle of 5.00 (5)°. Molecules are linked into a two-dimensional network by C-H...O hydrogen bonds.[4][5]
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one	P $\bar{1}$ [1]	Triclinic	Exhibits an s-trans conformation. Crystal packing is dominated by π - π stacking interactions.[1]
(E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one	P $\bar{1}$ [1]	Triclinic	Adopts an s-cis conformation. The crystal packing is mainly stabilized by weak intermolecular C-H...O interactions.[1]
(E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one	Pbca[1]	Orthorhombic	Features an s-trans conformation with significant π - π stacking interactions contributing to the crystal packing.[1]
(2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one	Not specified in snippet	Not specified in snippet	The molecule is approximately planar with a dihedral angle of 4.97 (18)° between the benzene rings. Intermolecular C-H...O interactions form

chains of molecules.

[2]

Diagram of Molecular Conformations in Nitrochalcones



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Caption: The relationship between molecular conformation and dominant intermolecular forces in the crystal packing of nitrochalcones.

This comparative analysis reveals that even a simple positional isomerism of the nitro group can lead to different space groups and dominant intermolecular interactions. For instance, the crystal packing of (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one is primarily governed by π - π stacking, whereas in (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, weaker C-H...O hydrogen bonds are the main stabilizing force[1]. These differences in crystal packing can have a profound impact on the material's physical properties, such as melting point, solubility, and solid-state reactivity.

Conclusion

The determination of the X-ray crystal structure of 4'-nitrochalcone provides a foundational piece of data for understanding the structure-property relationships in this class of compounds. The monoclinic P2/c space group and the observed intermolecular hydrogen bonding network are key features of its solid-state architecture. By comparing this structure with other nitro-substituted chalcones, it becomes evident that the position of the nitro group is a critical

determinant of both molecular conformation and crystal packing. This guide serves as a valuable resource for researchers, offering not only the specific crystallographic details of 4'-nitrochalcone but also a broader perspective on the structural diversity within the nitrochalcone family. These insights are crucial for the rational design of new chalcone-based compounds with tailored biological activities and material properties.

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